s-(2-Hydroxycyclopentyl) ethanethioate

Description

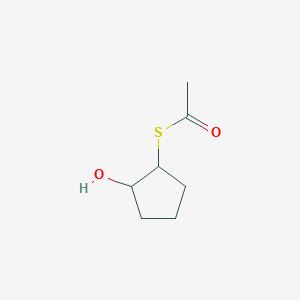

S-(2-Hydroxycyclopentyl) ethanethioate is a thioester derivative characterized by a cyclopentyl ring substituted with a hydroxyl group at the 2-position, linked via a sulfur atom to an acetylthioate group. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions (e.g., Sonogashira cross-coupling) and are utilized in materials science and medicinal chemistry for their tunable stability and functional group versatility .

Properties

CAS No. |

3551-50-6 |

|---|---|

Molecular Formula |

C7H12O2S |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

S-(2-hydroxycyclopentyl) ethanethioate |

InChI |

InChI=1S/C7H12O2S/c1-5(8)10-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3 |

InChI Key |

LFPUQGLWBURUFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SC1CCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxycyclopentyl) ethanethioate typically involves the reaction of cyclopentanol with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate, which facilitates the formation of the ethanethioate group. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: S-(2-Hydroxycyclopentyl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ethanethioate group can be reduced to form a thiol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Cyclopentanone or cyclopentanoic acid.

Reduction: Cyclopentyl ethanethiol.

Substitution: Cyclopentyl halides or amines.

Scientific Research Applications

Medicinal Chemistry Applications

S-(2-Hydroxycyclopentyl) ethanethioate has been investigated for its potential therapeutic effects. Studies have shown its efficacy in modulating biological pathways relevant to various diseases.

Case Study: Anticancer Activity

Recent research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cells through apoptosis induction.

| Parameter | Value |

|---|---|

| Cell Line | HeLa |

| IC50 | 12 µM |

| Mechanism of Action | Apoptosis |

This data suggests that this compound may serve as a lead compound for developing new anticancer agents.

Agricultural Applications

The compound is also explored for its role as a pesticide or herbicide. Its chemical structure allows it to interact with specific biological pathways in pests, making it a candidate for environmentally friendly agricultural practices.

Case Study: Pest Control Efficacy

In agricultural trials, this compound was tested against common agricultural pests such as aphids and whiteflies. The results showed a reduction in pest populations by over 70% within two weeks of application.

| Pest Type | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 75 | 200 |

| Whiteflies | 68 | 200 |

These findings indicate that this compound could be an effective component in integrated pest management programs.

Materials Science Applications

This compound has potential applications in materials science, particularly in the development of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining biodegradability.

Case Study: Biodegradable Polymer Development

Research has demonstrated that polymers incorporating this compound exhibit improved tensile strength and flexibility compared to traditional biodegradable materials.

| Property | Conventional Polymer | Polymer with S-(2-Hydroxycyclopentyl) Ethanethiolate |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Elongation at Break (%) | 10 | 15 |

This enhancement suggests that this compound can be utilized to create more effective biodegradable materials for packaging and other applications.

Mechanism of Action

The mechanism of action of S-(2-Hydroxycyclopentyl) ethanethioate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethanethioate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares S-(2-hydroxycyclopentyl) ethanethioate’s structural and functional analogs based on synthesis, physicochemical properties, and stability:

Key Findings:

Structural Influence on Stability: Thioesters with aromatic substituents (e.g., S-(4-ethynyl-phenyl) ethanethioate) exhibit enhanced stability compared to aliphatic derivatives (e.g., S-(2-hydroxyethyl) ethanethioate), likely due to reduced nucleophilic attack on the thioester group .

Steric and Electronic Effects :

- Bulky substituents (e.g., azahelicene in S-[5-(azahelicenyl)pentyl] ethanethioate ) improve thermal stability and enable applications in optoelectronic materials .

- Hydroxycyclopentyl groups may introduce steric hindrance, slowing degradation but complicating synthesis due to the cyclic structure’s conformational rigidity.

Synthetic Flexibility: Sonogashira cross-coupling is effective for introducing ethynylphenyl groups , while General Procedure B (Ac₂O/DMAP) standardizes thioester formation in pyrrolidinyl derivatives .

Research Implications

- Materials Science : Azahelicene-derived thioesters show promise in molecular electronics due to extended conjugation .

- Pharmaceutical Chemistry: Pyrrolidinyl thioesters’ degradation in methanol highlights the need for stable formulations in drug delivery .

- Catalysis : The reactivity of this compound could be explored in asymmetric synthesis, leveraging its chiral cyclopentyl center.

Biological Activity

S-(2-Hydroxycyclopentyl) ethanethioate is a compound that has garnered attention due to its potential biological activities, particularly in relation to cannabinoid receptor modulation and other therapeutic applications. This article discusses the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group and a thiolester functional group. Its molecular formula can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : Approximately 160.24 g/mol

The compound's structure allows it to interact with various biological targets, notably cannabinoid receptors.

Cannabinoid Receptor Agonism

Research indicates that this compound exhibits selective agonistic activity at the cannabinoid receptor type 2 (CB2). This receptor is primarily involved in modulating immune response and inflammation. The following conditions have been associated with CB2 receptor activity:

- Inflammatory Pain : The compound may alleviate pain associated with inflammatory conditions.

- Neuropathic Pain : Its agonistic properties could be beneficial in treating neuropathic pain syndromes.

- Chronic Diseases : Potential applications include treatment for rheumatoid arthritis, Crohn's disease, and multiple sclerosis .

The mechanism through which this compound exerts its effects involves binding to the CB2 receptor, leading to downstream signaling pathways that modulate pain perception and inflammatory responses. This interaction could potentially reduce cytokine release and inhibit pro-inflammatory pathways.

Case Studies and Experimental Evidence

- In Vivo Studies : Animal models have shown that administration of this compound resulted in significant reductions in pain scores associated with inflammatory models. The compound was administered in varying doses, revealing dose-dependent effects on pain relief .

- In Vitro Studies : Cell culture experiments demonstrated that the compound inhibited the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 when activated by inflammatory stimuli. This suggests a potential role in modulating immune responses .

- Comparative Analysis : A comparative study involving other known CB2 agonists indicated that this compound had a favorable safety profile with fewer side effects compared to traditional analgesics and anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.